molecular formula C32H52O4 B13434054 (1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol

(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol

Cat. No.: B13434054
M. Wt: 500.8 g/mol
InChI Key: CRZHMFVUXYIFSA-GFZCSUDHSA-N
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Description

The compound (1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol is a complex organic molecule characterized by its intricate pentacyclic structure. This compound is notable for its multiple chiral centers and the presence of methoxy and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pentacyclic core and the introduction of methoxy and methyl groups. The synthetic route may start with simpler cyclic precursors, which undergo a series of cyclization reactions to form the pentacyclic structure. Key reaction conditions often include the use of strong acids or bases to facilitate cyclization and the use of protecting groups to ensure selective functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds in the heptenyl side chain can be reduced to form saturated hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the double bonds can yield saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: For investigating the biological activity of pentacyclic compounds and their potential as therapeutic agents.

    Medicine: As a potential lead compound for the development of new drugs targeting specific molecular pathways.

    Industry: In the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can interact with hydrophobic pockets in proteins, while the pentacyclic core can provide a rigid scaffold for binding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic molecules with methoxy and methyl groups, such as:

  • (1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
  • This compound

Uniqueness

This compound is unique due to its specific arrangement of methoxy and methyl groups, which can lead to distinct chemical and biological properties. The presence of multiple chiral centers also adds to its complexity and potential for stereoisomerism, which can further influence its activity and interactions with molecular targets.

Properties

Molecular Formula

C32H52O4

Molecular Weight

500.8 g/mol

IUPAC Name

(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol

InChI

InChI=1S/C32H52O4/c1-20(2)18-22(34-8)19-21(3)23-12-14-30(7)24-13-15-32-25(10-11-26(33)28(32,4)5)31(24,27(35-9)36-32)17-16-29(23,30)6/h13,15,18,21-27,33H,10-12,14,16-17,19H2,1-9H3/t21-,22-,23+,24+,25+,26+,27+,29-,30+,31+,32-/m0/s1

InChI Key

CRZHMFVUXYIFSA-GFZCSUDHSA-N

Isomeric SMILES

C[C@@H](C[C@H](C=C(C)C)OC)[C@H]1CC[C@]2([C@]1(CC[C@@]34[C@@H]2C=C[C@@]5([C@@H]3CC[C@H](C5(C)C)O)O[C@H]4OC)C)C

Canonical SMILES

CC(CC(C=C(C)C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C

Origin of Product

United States

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